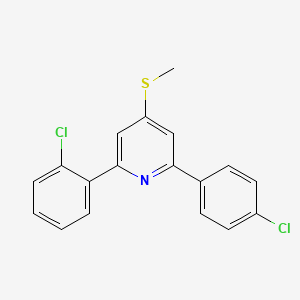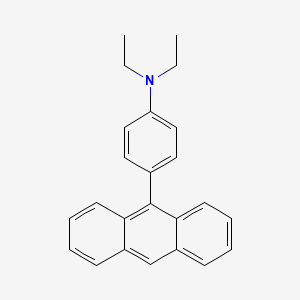
4-(Anthracen-9-YL)-N,N-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Anthracen-9-YL)-N,N-diethylaniline: is an organic compound that features an anthracene moiety attached to an aniline derivative. This compound is of interest due to its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the fields of organic electronics and photochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Anthracen-9-YL)-N,N-diethylaniline typically involves the reaction of anthracene derivatives with aniline derivatives under specific conditions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which allows for the formation of the anthracene-aniline bond . This reaction often requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Anthracen-9-YL)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene or aniline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroanthracene derivatives.
Substitution: Various substituted anthracene or aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Anthracen-9-YL)-N,N-diethylaniline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new photophysical properties and the development of novel materials for organic electronics .
Biology and Medicine: Research has shown that derivatives of anthracene, including this compound, exhibit potential anticancer properties. These compounds can induce apoptosis in cancer cells and are being investigated for their therapeutic potential .
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light efficiently makes it a valuable component in display technologies .
Wirkmechanismus
The mechanism of action of 4-(Anthracen-9-YL)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, the compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . In optoelectronic applications, its photophysical properties, such as fluorescence and phosphorescence, are exploited to produce light through mechanisms like triplet-triplet annihilation .
Vergleich Mit ähnlichen Verbindungen
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 4-(Anthracen-9-YL)-N,N-diethylaniline is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other anthracene derivatives. For example, while 9-(4-Phenyl)anthracene and 9-(4-Phenylethynyl)anthracene exhibit high thermal stability and blue emission, this compound’s structure allows for unique interactions in biological systems and enhanced performance in OLED applications .
Eigenschaften
CAS-Nummer |
112209-10-6 |
|---|---|
Molekularformel |
C24H23N |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-anthracen-9-yl-N,N-diethylaniline |
InChI |
InChI=1S/C24H23N/c1-3-25(4-2)21-15-13-18(14-16-21)24-22-11-7-5-9-19(22)17-20-10-6-8-12-23(20)24/h5-17H,3-4H2,1-2H3 |
InChI-Schlüssel |
YPJKUCPQWQBOOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
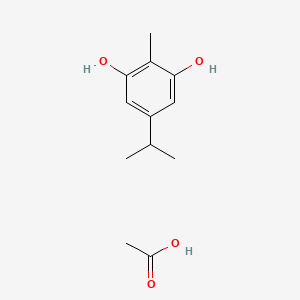
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)

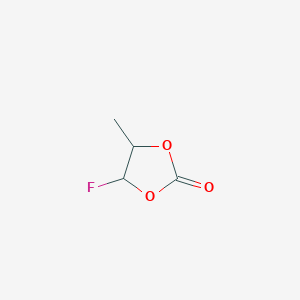
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)
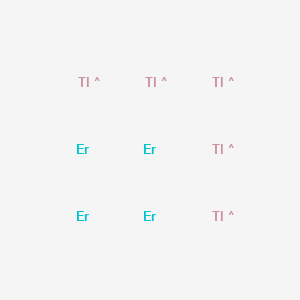
![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
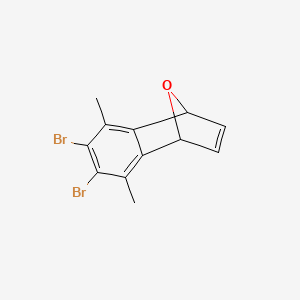
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)

